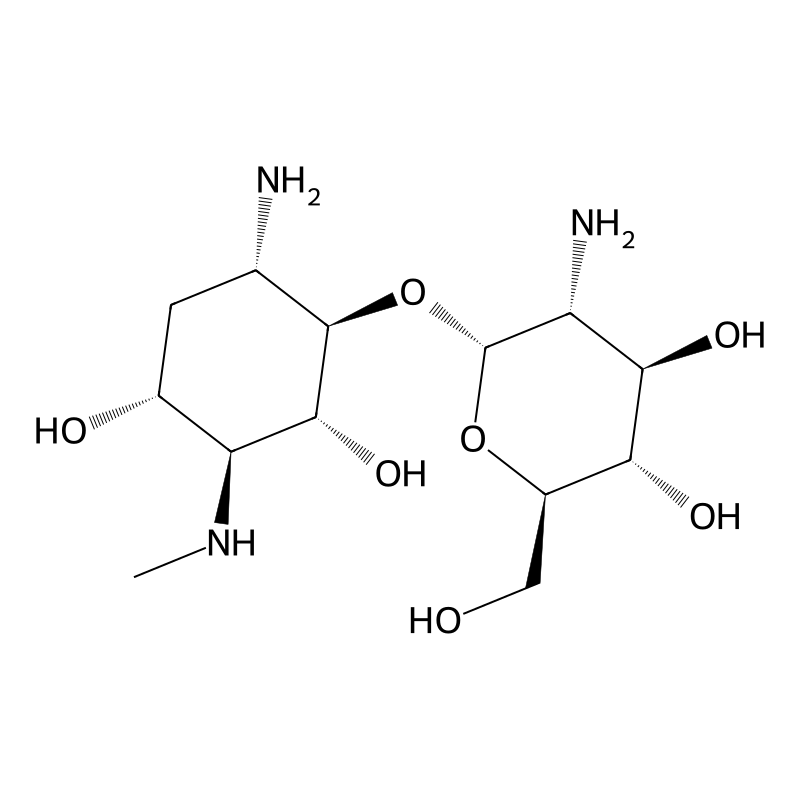

Istamycin AO

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Istamycin AO is a member of the istamycin family, characterized by its empirical formula and a molecular weight of 321.37 g/mol. This compound is notable for its structure, which includes multiple functional groups that contribute to its biological activity. Istamycin AO is soluble in water and methanol but exhibits limited solubility in common organic solvents such as ethanol. The compound is primarily derived from the fermentation processes of certain Streptomyces species, particularly Streptomyces tenjimariensis .

Istamycin AO exhibits significant antibacterial properties, particularly against Gram-positive bacteria. It functions by inhibiting protein synthesis through binding to the bacterial ribosome, similar to other aminoglycosides. Studies have shown that it has potent activity against various pathogens, making it a candidate for further development as an antibiotic . The compound's mechanism of action involves interference with the translation process in bacteria, leading to cell death.

The synthesis of Istamycin AO typically involves fermentation processes using specific strains of Streptomyces. The biosynthetic pathway includes the incorporation of amino sugars and other precursors derived from carbohydrate metabolism. Additionally, chemical synthesis methods may be explored to produce analogs or modified forms of Istamycin AO for enhanced activity or stability .

Due to its antibacterial properties, Istamycin AO has potential applications in medicine as an antibiotic treatment for bacterial infections. Its effectiveness against resistant strains makes it a subject of interest for developing new therapeutic agents. Furthermore, research into its pharmacological properties could lead to applications in veterinary medicine and agriculture, particularly in treating infections in livestock .

Research on Istamycin AO has focused on its interactions with various biological targets. Studies utilizing computational methods have predicted potential targets for Istamycin AO based on its chemical structure. These studies help identify the primary and off-target interactions that may influence its efficacy and safety profile . Understanding these interactions is crucial for optimizing its use in clinical settings.

Istamycin AO shares structural similarities with other aminoglycosides and antibiotics derived from Streptomyces. Notable similar compounds include:

- Gentamicin: An aminoglycoside antibiotic used to treat infections caused by Gram-negative bacteria.

- Neomycin: Another aminoglycoside effective against Gram-positive and some Gram-negative bacteria.

- Tobramycin: Similar to gentamicin but with a slightly different spectrum of activity.

Unique Features of Istamycin AO- Structural Composition: Unlike gentamicin and neomycin, which have more complex structures with multiple sugar moieties, Istamycin AO has a simpler structure that may contribute to its unique biological activity.

- Solubility Profile: Its solubility in water and methanol but not in ethanol distinguishes it from other aminoglycosides, potentially affecting its formulation and delivery methods.

Streptomyces tenjimariensis SS-939 stands as the primary producer organism responsible for the biosynthesis of istamycin compounds, including istamycin AO [1] [2] [3]. This marine-derived actinomycete was initially isolated from a soil sample collected from the sea bottom near the Miura Peninsula in Kanagawa Prefecture, Japan [4] [2]. The strain was originally designated as Strain No. SS-939 and subsequently deposited in culture collections as FERM-P 4932 and ATCC 31603 [2] [5].

The microbiological characteristics of Streptomyces tenjimariensis SS-939 include the production of aerial hyphae that are white in color and gradually change to grey with a bluish-green tinge [2]. The aerial hyphae produce no spirals, exhibit a smooth spore surface, and the strain demonstrates chromogenicity [2]. Regarding carbon source utilization, the organism can utilize glucose and inositol but does not utilize arabinose, D-xylose, sucrose, rhamnose, raffinose, and D-mannitol as carbon sources [2].

A particularly significant feature of Streptomyces tenjimariensis is its remarkable self-resistance to istamycin antibiotics. The organism can grow in Tryptic Soy Broth containing istamycin A or B at concentrations as high as 3,000 micrograms per milliliter [1] [6]. This self-resistance mechanism is primarily mediated through ribosomes rather than through the production of istamycin-inactivating enzymes [1]. Research has demonstrated that ribosomes from strain SS-939 are resistant to istamycins, while no istamycin-inactivating enzyme was detected in cellular extracts [1] [6].

The involvement of plasmids in istamycin production has been extensively documented. Acriflavine treatment of Streptomyces tenjimariensis SS-939 resulted in a high frequency of isolates with reduced istamycin production [7]. Some of these variants were shown to have lost a particular plasmid present in the parent strain [7] [8]. Istamycin production by these plasmid-cured isolates was largely restored by the addition of 2-deoxystreptamine to the medium, whereas the effect of 2-deoxystreptamine was minimal in the wild-type strain SS-939 [7].

Biosynthetic Gene Cluster

The istamycin biosynthetic gene cluster from Streptomyces tenjimariensis has been identified and sequenced, with the complete cluster spanning 67,904 nucleotides [9] [10]. The gene cluster is cataloged in the Minimum Information about a Biosynthetic Gene Cluster database as BGC0000700 and originates from NCBI GenBank accession AJ845083.2 [9] [10]. This biosynthetic gene cluster represents a comprehensive collection of genes required for the complete biosynthesis of istamycin compounds.

The istamycin biosynthetic gene cluster contains multiple open reading frames encoding enzymes essential for the step-wise conversion of primary metabolic precursors into the final istamycin products [11]. The organization of genes within the cluster follows the typical pattern observed in aminoglycoside biosynthetic gene clusters, with genes for core biosynthetic functions clustered together alongside regulatory and resistance elements [11].

Key biosynthetic genes identified within the istamycin cluster include istC encoding 2-deoxy-scyllo-inosose synthase, istS encoding L-glutamine aminotransferase, istE encoding NAD-dependent dehydrogenase, istM encoding glycosyltransferase, and istP encoding phosphotransferase [12] [11]. Additional genes such as istB, istQ, istD, istU, and multiple radical S-adenosylmethionine enzymes (istL, istL2, istL3) complete the biosynthetic machinery required for istamycin production [11].

The istamycin biosynthetic gene cluster shows significant similarity to other aminoglycoside biosynthetic gene clusters, particularly those involved in fortimicin and gentamicin biosynthesis [11] [13]. In the gentamicin, sisomycin, fortimicin, and istamycin biosynthetic gene clusters, conserved genes such as GenH, GenI, GenQ, and GenB1 are present, indicating shared biosynthetic mechanisms for the construction of common structural features [11].

Biosynthetic Pathway and Enzymology

Precursors and Intermediate Compounds

The biosynthetic pathway of istamycin AO begins with D-glucose-6-phosphate as the primary precursor molecule [11] [14]. This starting material is derived from central carbon metabolism and serves as the foundation for constructing the aminocyclitol core that characterizes all istamycin compounds [14]. The conversion of D-glucose-6-phosphate proceeds through a series of well-defined intermediate compounds, each representing a critical step in the biosynthetic progression toward the final istamycin AO product.

The first major intermediate formed is 2-deoxy-scyllo-inosose, which results from the cyclization of D-glucose-6-phosphate catalyzed by 2-deoxy-scyllo-inosose synthase [11] [14]. This cyclization reaction establishes the characteristic six-membered ring structure that forms the core of the aminocyclitol moiety [14]. Following this initial cyclization, 2-deoxy-scyllo-inosose undergoes transamination to form 2-deoxy-scyllo-inosamine, introducing the first amino group into the developing structure [11].

The progression continues with the formation of 2-deoxystreptamine, which serves as the central aminocyclitol unit common to many aminoglycoside antibiotics [15]. This compound contains two amino groups positioned at specific locations on the cyclitol ring, creating the dibasic character essential for biological activity [15]. The 2-deoxystreptamine intermediate then undergoes glycosylation to form a pseudodisaccharide structure through the action of glycosyltransferases [15].

Advanced intermediates in the pathway include phosphorylated compounds that serve as substrates for the 3',4'-dideoxygenation process [12]. These phosphorylated intermediates are critical for the subsequent formation of the dideoxy structure that characterizes istamycin compounds [12]. The phosphorylation is followed by a series of reduction and elimination reactions that ultimately yield the dideoxy configuration essential for istamycin biological activity [12].

The final stages of the pathway involve methylation reactions that introduce the methylamino groups characteristic of istamycin AO [16]. These methylation steps are catalyzed by specific methyltransferases that utilize S-adenosylmethionine as the methyl donor [16]. The progression through these carefully orchestrated intermediate compounds ensures the precise assembly of the istamycin AO structure with its characteristic biological properties.

| Compound | Molecular Formula | Key Functional Groups | Biosynthetic Stage |

|---|---|---|---|

| D-glucose-6-phosphate | C6H13O9P | Phosphate, multiple OH | Substrate |

| 2-deoxy-scyllo-inosose | C6H12O5 | Ketone, multiple OH | Early intermediate |

| 2-deoxy-scyllo-inosamine | C6H13NO4 | Amino, multiple OH | Early intermediate |

| 2-deoxystreptamine | C8H18N2O4 | Two amino groups, OH | Cyclitol core |

| Pseudodisaccharide intermediate | C14H28N2O9 | Amino sugars, glycosidic bond | Middle intermediate |

| Phosphorylated intermediate | C14H29N2O12P | Phosphate, amino groups | Late intermediate |

| Dideoxy intermediate | C14H27N2O7 | Dideoxy structure | Late intermediate |

| Istamycin AO | C13H27N3O7 | Methylamino, dideoxy | Final product |

Key Enzymatic Steps

The biosynthesis of istamycin AO proceeds through a series of highly specific enzymatic transformations, each catalyzed by dedicated enzymes encoded within the istamycin biosynthetic gene cluster [11]. The first critical enzymatic step involves IstC, a 2-deoxy-scyllo-inosose synthase that catalyzes the cyclization of D-glucose-6-phosphate to form 2-deoxy-scyllo-inosose [11] [17]. This enzyme belongs to the family of cyclases that are conserved across all 2-deoxystreptamine-containing aminoglycoside biosynthetic pathways [14].

The second key transformation is mediated by IstS, an L-glutamine:2-DOI aminotransferase that converts 2-deoxy-scyllo-inosose to 2-deoxy-scyllo-inosamine [11] [17]. This enzyme utilizes L-glutamine as the amino donor and requires pyridoxal phosphate as a cofactor [11]. The IstS enzyme demonstrates dual functionality, catalyzing both the initial transamination and subsequent steps in aminocyclitol biosynthesis [11].

IstE, an NAD-dependent dehydrogenase, catalyzes the oxidation and reduction reactions necessary for the formation of 2-deoxystreptamine from 2-deoxy-scyllo-inosamine [11] [14]. This enzyme is homologous to NeoE and other dehydrogenases found in related aminoglycoside biosynthetic pathways [14]. The dehydrogenase activity is essential for establishing the correct oxidation state of the aminocyclitol core [14].

Glycosylation represents a critical branch point in istamycin biosynthesis, catalyzed by IstM, a glycosyltransferase that transfers sugar moieties to the 2-deoxystreptamine core [18] [15]. This enzyme recognizes 2-deoxy-scyllo-inosamine as a substrate and forms the pseudodisaccharide structure characteristic of istamycin compounds [18]. The glycosyltransferase exhibits specificity for particular nucleotide-activated sugar substrates [15].

The 3',4'-dideoxygenation process begins with IstP, a phosphotransferase that catalyzes the initial phosphorylation required for subsequent deoxygenation reactions [12] [19]. This enzyme has been demonstrated to be functionally interchangeable with ForP from the fortimicin biosynthetic pathway, indicating shared biochemical mechanisms [12] [19]. The phosphotransferase utilizes ATP as the phosphate donor and creates the activated intermediate necessary for deoxygenation [12].

Multiple radical S-adenosylmethionine enzymes, including IstL, IstL2, and IstL3, participate in the reduction reactions that complete the 3',4'-dideoxygenation process [11]. These enzymes utilize iron-sulfur clusters and S-adenosylmethionine to catalyze the radical-mediated chemistry required for deoxygenation [11]. The coordinated action of these radical enzymes ensures the precise formation of the dideoxy structure [11].

IstU, an N-methyltransferase, catalyzes the methylation of amino groups using S-adenosylmethionine as the methyl donor [11]. This enzyme is responsible for introducing the methylamino functionality that distinguishes istamycin AO from other istamycin variants [11]. The methyltransferase demonstrates specificity for particular amino groups within the istamycin structure [11].

The final enzymatic step involves IstD, a deacetylase that removes acetyl groups from late-stage intermediates to generate the final istamycin AO product [11]. This enzyme ensures the proper deprotection of functional groups that may have been temporarily acetylated during earlier biosynthetic steps [11].

| Step | Enzyme | Substrate | Product | Cofactors |

|---|---|---|---|---|

| 1 | IstC (2-DOI synthase) | D-glucose-6-phosphate | 2-deoxy-scyllo-inosose | None |

| 2 | IstS (aminotransferase) | 2-deoxy-scyllo-inosose | 2-deoxy-scyllo-inosamine | L-glutamine, PLP |

| 3 | IstE (dehydrogenase) | 2-deoxy-scyllo-inosamine | 2-deoxystreptamine | NAD+ |

| 4 | IstM (glycosyltransferase) | 2-deoxystreptamine | Pseudodisaccharide | UDP-sugar |

| 5 | IstP (phosphotransferase) | Pseudodisaccharide | Phosphorylated intermediate | ATP |

| 6 | IstL/IstL2/IstL3 (radical SAM) | Phosphorylated intermediate | Dideoxy intermediate | SAM, Fe-S cluster |

| 7 | IstU (methyltransferase) | Dideoxy intermediate | N-methylated product | SAM |

| 8 | IstD (deacetylase) | Acetylated precursor | Istamycin AO | None |

Regulation of Biosynthesis

The regulation of istamycin biosynthesis in Streptomyces tenjimariensis involves complex mechanisms that control both the timing and extent of antibiotic production [20] [21]. Environmental conditions significantly influence istamycin production, with optimization studies revealing critical parameters including initial pH, incubation temperature, and calcium carbonate concentration [20]. A central composite design study demonstrated that optimal conditions include an initial pH of 6.38, incubation temperature of 30°C, and 5.3% calcium carbonate concentration [20].

The transition between primary and secondary metabolism phases represents a critical regulatory checkpoint in istamycin biosynthesis [17] [22]. During primary metabolism, the organism focuses on growth and basic cellular functions, while secondary metabolism is characterized by the production of specialized metabolites including istamycins [17]. This metabolic transition is associated with distinct changes in gene expression patterns that affect biosynthetic enzyme production [17].

Carbon source availability plays a fundamental role in regulating istamycin production [7] [17]. The presence of glucose tends to repress istamycin biosynthesis, while alternative carbon sources or glucose depletion can stimulate antibiotic production [7]. This carbon catabolite repression mechanism ensures that antibiotic production occurs primarily when preferred carbon sources are limiting [23].

Nitrogen metabolism regulation also influences istamycin biosynthesis through complex interactions between nitrogen availability and secondary metabolite production [23] [21]. The balance between nitrogen assimilation and nitrogen limitation affects the expression of biosynthetic genes [21]. Regulatory proteins such as GlnR and MtrA compete for binding sites and exert opposing effects on nitrogen metabolism genes that indirectly influence antibiotic production [21].

Phosphate regulation represents another critical control mechanism affecting istamycin biosynthesis [23] [21]. The PhoR-PhoP two-component regulatory system responds to phosphate limitation and influences the expression of genes involved in phosphate metabolism [21]. This regulatory system exhibits cross-talk with other metabolic control circuits, creating an integrated network that coordinates overall cellular metabolism [21].

The role of plasmids in regulation has been demonstrated through studies showing that plasmid loss results in reduced istamycin production [7] [8]. These plasmids may harbor regulatory genes or provide additional copies of biosynthetic genes that enhance production levels [8]. The stimulatory effect of 2-deoxystreptamine on istamycin production in plasmid-cured strains suggests that plasmids may be involved in precursor availability or utilization [7].

Temporal regulation ensures that istamycin biosynthesis occurs at appropriate stages of the bacterial life cycle [17]. Gene expression studies have revealed that biosynthetic genes are expressed across multiple growth phases, but with varying levels of activity [17]. This temporal control allows the organism to coordinate antibiotic production with other cellular processes [17].

The regulation of istamycin biosynthesis also involves feedback mechanisms that prevent overproduction and maintain cellular homeostasis [20]. The self-resistance mechanisms possessed by Streptomyces tenjimariensis protect the producer organism from the toxic effects of its own antibiotics while allowing continued production [1] [6].

Comparative Analysis with Related Aminoglycoside Biosynthetic Pathways

Similarities with Fortimicin Biosynthesis

The biosynthetic pathways of istamycin and fortimicin exhibit remarkable similarities that reflect their shared evolutionary origin and related chemical structures [24] [25]. Both pathways produce 1,4-diaminocyclitol-containing aminoglycoside antibiotics with closely related structural features, particularly in their aminocyclitol cores and sugar moieties [24]. The fortimicin group antibiotics, including sannamycins produced by Streptomyces sannanensis, share common biosynthetic features with istamycins that allow for cross-utilization of biosynthetic enzymes [24] [25].

Enzymatic studies have demonstrated that the biosynthetic enzymes of Micromonospora olivasterospora (fortimicin producer) and Streptomyces sannanensis share common substrate specificity and can react with precursors from both pathways [24] [25]. Bioconversion experiments using fortimicin precursors and washed cells of S. sannanensis showed that this organism could convert almost all fortimicin precursors to expected downstream products, indicating functional conservation of enzymatic activities [24] [25].

The most significant similarity lies in the 3',4'-dideoxygenation process, which is shared between fortimicin, istamycin, and gentamicin biosynthetic pathways [12] [13]. The phosphotransferase-encoding genes istP and forP have been demonstrated to be functionally interchangeable, serving as launchers of the C3',4'-dideoxygenation biosynthetic pathway [12] [19]. Bilateral complementation experiments successfully restored the biosynthesis of 3',4'-dideoxy compounds in both ΔforP and ΔistP mutant strains [12] [19].

Both istamycin and fortimicin biosynthetic gene clusters contain conserved enzymatic functions including 2-deoxy-scyllo-inosose synthase, aminotransferases, dehydrogenases, and glycosyltransferases [11] [24]. The genes GenH, GenI, GenQ, and GenB1 are conserved in gentamicin, sisomycin, fortimicin, and istamycin biosynthetic gene clusters, indicating shared mechanisms for constructing the purpurosamine moiety [11].

The methylation patterns represent one area where istamycin and fortimicin pathways diverge significantly [26]. In fortimicin biosynthesis, methylcobalamin serves as a methyl donor and shows high incorporation into fortimicin A but lower incorporation into fortimicin B [26]. The methylation in fortimicin involves cobalamin-dependent mechanisms, whereas istamycin utilizes S-adenosylmethionine-dependent methyltransferases [11].

Despite the overall similarities, important differences exist in the starting materials and early biosynthetic steps [11]. Istamycin biosynthesis begins with D-glucose-6-phosphate and utilizes IstC for the initial cyclization, while fortimicin biosynthesis can utilize myo-inositol 1-phosphate as a precursor with ForA and ForG catalyzing dephosphorylation and oxidation [11]. These differences in early steps lead to the same downstream pathway convergence.

The structural relationship between istamycin AO and fortimicin compounds is evident in their shared 2-deoxyfortamine-containing structures [4] [16]. Both compound families contain the characteristic dideoxy functionality and similar aminocyclitol cores, though they differ in specific substituent patterns and methylation states [16] [27].

| Biosynthetic Step | Istamycin Pathway | Fortimicin Pathway | Similarity |

|---|---|---|---|

| Aminocyclitol precursor | D-glucose-6-phosphate | myo-inositol 1-phosphate | Different starting materials |

| Initial cyclization | 2-deoxy-scyllo-inosose via IstC | scyllo-inosose via ForG | Similar cyclization enzymes |

| Aminocyclitol formation | scyllo-inosamine via IstS | scyllo-inosamine via ForS | Homologous aminotransferases |

| Glycosylation | Pseudodisaccharide via IstM | Pseudodisaccharide via ForM | Conserved glycosyltransferases |

| 3',4'-dideoxygenation initiation | Phosphorylation via IstP | Phosphorylation via ForP | Interchangeable phosphotransferases |

| Methylation | N-methylation via IstU | O-methylation via ForO/ForN | Different methylation patterns |

| Final product structure | 2-deoxyfortamine-containing structure | Fortamine-containing structure | Related final structures |

Evolutionary Perspectives

The evolutionary relationships among aminoglycoside biosynthetic pathways provide important insights into the development and diversification of these complex biochemical systems [11] [28]. The istamycin biosynthetic pathway represents part of a larger evolutionary network that includes fortimicin, gentamicin, sisomycin, and other aminoglycoside pathways [11]. These pathways exhibit both conserved core functions and specialized adaptations that reflect their evolutionary history [28].

Phylogenetic analysis of aminoglycoside biosynthetic gene clusters reveals distinct evolutionary clades that correspond to structural and functional similarities [29]. The conserved biosynthetic genes for neamine-related structures, including those found in istamycin biosynthesis, represent ancient evolutionary modules that have been maintained across diverse aminoglycoside-producing organisms [11]. These conserved modules include the core enzymes for 2-deoxystreptamine biosynthesis and basic glycosylation functions [11].

The evolution of parallel pathways in aminoglycoside biosynthesis demonstrates nature's strategy for accessing diverse natural products from limited gene sets [28] [30]. In the case of istamycin and related compounds, parallel biosynthetic routes allow for the production of structurally related but distinct final products [28]. This evolutionary flexibility enables organisms to adapt their secondary metabolite production to changing environmental conditions [28].

The interchangeability of phosphotransferases between istamycin and fortimicin pathways suggests recent evolutionary divergence from a common ancestor [12] [19]. The fact that IstP and ForP can functionally substitute for each other indicates that these enzymes have retained sufficient structural and mechanistic similarity despite evolution in different organism lineages [12].

Horizontal gene transfer events have likely played a significant role in the distribution of aminoglycoside biosynthetic capabilities among actinomycetes [31]. The presence of similar biosynthetic gene clusters in taxonomically distant organisms suggests that these genetic modules can be transferred between species [31]. This horizontal transfer contributes to the widespread distribution of aminoglycoside production capabilities across diverse bacterial genera [31].

The evolution of resistance mechanisms within aminoglycoside-producing organisms represents a critical selective pressure that has shaped pathway development [1] [31]. The self-resistance mechanisms possessed by Streptomyces tenjimariensis, particularly the ribosomal resistance to istamycins, likely evolved in parallel with the biosynthetic capability [1]. This co-evolution ensures that producer organisms can synthesize these potent antibiotics without suffering toxic effects [1].

The development of specialized enzymes for unique structural features represents more recent evolutionary innovations [11]. Enzymes such as the radical S-adenosylmethionine proteins involved in deoxygenation reactions may have evolved to create specific structural modifications that enhance biological activity or provide competitive advantages [11]. These specialized functions represent evolutionary adaptations to particular ecological niches [11].

The regulatory evolution of aminoglycoside biosynthesis involves the development of complex control mechanisms that coordinate antibiotic production with cellular metabolism [21]. The evolution of multiple regulatory circuits allows organisms to fine-tune production levels in response to environmental conditions [21]. This regulatory sophistication represents a significant evolutionary investment in optimizing secondary metabolite production [21].

Comparative genomics studies have revealed that aminoglycoside biosynthetic gene clusters often occur in genomic regions with evidence of evolutionary rearrangement and horizontal transfer [32]. The clustering of biosynthetic genes facilitates their coordinate transfer and regulation while allowing for evolutionary modification of individual functions [32]. This modular organization promotes both evolutionary stability and flexibility [32].